tert-Butyl 2-phenylpiperazine-1-carboxylate chemical properties
tert-Butyl 2-phenylpiperazine-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 2-phenylpiperazine-1-carboxylate
Authored by a Senior Application Scientist
Introduction
tert-Butyl 2-phenylpiperazine-1-carboxylate, commonly referred to in literature and catalogues as 1-Boc-2-phenylpiperazine, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its structure uniquely combines a phenyl group, which imparts specific steric and electronic properties, with a piperazine scaffold, a privileged structure known for its prevalence in centrally active pharmaceuticals.[2][3] The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, making it an exceptionally versatile intermediate for creating complex molecular architectures.[4]
This guide provides a comprehensive overview of the core chemical properties, spectral characteristics, synthesis, reactivity, and applications of tert-Butyl 2-phenylpiperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize this reagent in their synthetic workflows.
Core Chemical and Physical Properties
The fundamental properties of a reagent are critical for experimental design, dictating choices in reaction setup, solvent selection, and purification methods. The properties of tert-Butyl 2-phenylpiperazine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1][5][6] |
| Molecular Weight | 262.35 g/mol | [1][5][6] |
| CAS Number | 859518-32-4 (for racemate), 886766-60-5 (unspecified stereochem) | [1][5][6] |
| Appearance | Typically a colorless oil or off-white solid | [5][7] |
| Boiling Point | 376.2 °C at 760 mmHg (Predicted) | [8] |
| IUPAC Name | tert-butyl 2-phenylpiperazine-1-carboxylate | [1] |
| Common Synonyms | 1-Boc-2-phenylpiperazine, N-Boc-2-phenylpiperazine | [1] |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [5][8] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of a starting material is a foundational step in any synthetic procedure. The following section details the expected spectroscopic signatures for tert-Butyl 2-phenylpiperazine-1-carboxylate, which serve as a self-validating system for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The data provided are based on typical spectra recorded in deuterated chloroform (CDCl₃).
-
¹H NMR:
-
~7.20-7.45 ppm (m, 5H): This multiplet corresponds to the protons of the phenyl ring.[9]
-
~5.0-5.4 ppm (br s, 1H): A broad singlet attributed to the proton on the carbon adjacent to both the phenyl group and the Boc-protected nitrogen (the C2-H of the piperazine ring). The broadness is due to conformational exchange.[7][9]
-
~2.7-4.1 ppm (m, 6H): A series of complex multiplets arising from the remaining six protons on the piperazine ring. The exact chemical shifts and splitting patterns can vary due to the molecule's conformational flexibility.[7][9]
-
~1.45 ppm (s, 9H): A strong, sharp singlet representing the nine equivalent protons of the tert-butyl group on the Boc protector.[7][9]
-
-
¹³C NMR:
-
~155 ppm: The carbonyl carbon of the Boc group.[7]
-
~139 ppm: The quaternary carbon of the phenyl ring attached to the piperazine ring.[7]
-
~126-130 ppm: Signals for the remaining carbons of the phenyl ring.[7]
-
~79-80 ppm: The quaternary carbon of the tert-butyl group.[7][9]
-
~40-55 ppm: A set of signals corresponding to the four methylene carbons and the single methine carbon of the piperazine ring.
-
~28.5 ppm: The signal for the three equivalent methyl carbons of the tert-butyl group.[7][9]
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry typically shows the protonated molecule.
-
[M+H]⁺: Calculated for C₁₅H₂₃N₂O₂⁺, m/z = 263.1754. This is the most commonly observed ion.[10]
-
[M+Na]⁺: Calculated for C₁₅H₂₂N₂O₂Na⁺, m/z = 285.1573.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
~2970 cm⁻¹: C-H stretching from the alkyl groups.[7]
-
~1690 cm⁻¹: A strong C=O stretching vibration characteristic of the carbamate in the Boc group.[7]
-
~1450-1490 cm⁻¹: C=C stretching from the aromatic phenyl ring.[7]
-
~1170 cm⁻¹: C-N stretching vibrations.[7]
Synthesis and Reactivity
Synthesis Pathway
The most direct and common synthesis of tert-Butyl 2-phenylpiperazine-1-carboxylate involves the N-protection of 2-phenylpiperazine.
Causality: The reaction utilizes Di-tert-butyl dicarbonate (Boc)₂O as the Boc-donating electrophile. The nucleophilic secondary amine of 2-phenylpiperazine attacks one of the carbonyl carbons of (Boc)₂O. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a mild base (e.g., triethylamine) to scavenge the acidic byproducts. The steric hindrance of the phenyl group at the C2 position directs the Boc group to the N1 nitrogen.
Core Reactivity: The Boc Group
The primary utility of this compound stems from the predictable reactivity of its two nitrogen atoms.
-
N1 (Boc-protected): This nitrogen is non-nucleophilic and non-basic due to the electron-withdrawing nature of the Boc group. Its key reaction is deprotection .
-
N4 (Free Amine): This secondary amine is nucleophilic and basic. It is available for a wide range of reactions, such as alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents.
The most crucial and frequently performed reaction is the removal of the Boc group to unmask the N1 amine for subsequent transformations.
Causality: The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free piperazine amine. Strong acids like trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are highly effective for this transformation.
Applications in Drug Development
The phenylpiperazine moiety is a cornerstone in the development of Central Nervous System (CNS) agents.[8] This scaffold is found in numerous antipsychotic, antidepressant, and anxiolytic drugs. tert-Butyl 2-phenylpiperazine-1-carboxylate serves as a key intermediate in the synthesis of these complex molecules.[11][12]
-
Scaffold for CNS Agents: By deprotecting the Boc group and subsequently reacting the N1 amine, or by functionalizing the N4 amine, chemists can construct libraries of compounds for screening against various neurological targets.[4][]
-
Privileged Structure in Medicinal Chemistry: The piperazine ring is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[2] This compound provides an efficient entry point to incorporate this valuable feature.
-
Intermediate for Novel Therapeutics: It has been utilized in the synthesis of potential GPR119 agonists for the treatment of type-2 diabetes, showcasing its utility beyond CNS applications.[14]
Experimental Protocol: Boc Deprotection
This protocol describes a standard, self-validating procedure for the acidic removal of the Boc protecting group.
Objective: To deprotect tert-Butyl 2-phenylpiperazine-1-carboxylate to yield 2-phenylpiperazine dihydrochloride.
Materials:
-
tert-Butyl 2-phenylpiperazine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Methanol (or Dichloromethane)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolution: Dissolve tert-Butyl 2-phenylpiperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Causality: Using an inert atmosphere prevents side reactions with atmospheric moisture or oxygen. The solvent ensures the substrate is fully accessible to the reagent.
-
-
Acid Addition: To the stirred solution, add 4M HCl in 1,4-Dioxane (5-10 eq) dropwise at 0 °C (ice bath).
-
Causality: The excess acid ensures the complete cleavage of the Boc group and protonates the resulting free amines to form the hydrochloride salt. Adding the acid at 0 °C helps to control any potential exotherm.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Causality: The reaction is typically rapid at room temperature. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions from prolonged exposure to strong acid.
-
-
Precipitation and Isolation: Upon completion, add diethyl ether to the reaction mixture. This will cause the hydrochloride salt of the product to precipitate out of the solution.
-
Causality: The hydrochloride salt is ionic and generally insoluble in non-polar organic solvents like diethyl ether, providing a simple and effective method of isolation.
-
-
Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the resulting white solid under vacuum.
-
Causality: Washing with cold ether ensures that the desired salt product, which has low solubility in ether, is not lost, while residual organic-soluble impurities are washed away.
-
-
Validation: The identity of the 2-phenylpiperazine salt can be confirmed by ¹H NMR (disappearance of the ~1.45 ppm Boc singlet) and mass spectrometry.
Safety and Handling
As with any chemical reagent, proper handling is essential for laboratory safety.
-
GHS Hazard Statements: While a full GHS classification is not universally harmonized, related piperazine compounds are often classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15][16] Some un-protected piperazines can be corrosive.
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][17]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[17]
-
Avoid formation of dust if handling the solid form.[15]
-
Store in a cool, dry place away from strong oxidizing agents and strong acids.[8][17]
-
Conclusion
tert-Butyl 2-phenylpiperazine-1-carboxylate is a high-value synthetic intermediate whose utility is rooted in its structural design. The strategic placement of the Boc protecting group enables chemists to selectively unmask and functionalize the piperazine scaffold, providing a reliable and versatile pathway to a wide range of complex molecules, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, spectral data, and reactivity is paramount for its effective and safe use in research and development.
References
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- 5. pharmaffiliates.com [pharmaffiliates.com]
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- 7. macmillan.princeton.edu [macmillan.princeton.edu]
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- 10. PubChemLite - Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]
- 11. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 12. 4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester | 960203-42-3 [chemicalbook.com]
- 14. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
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